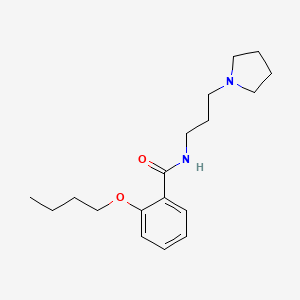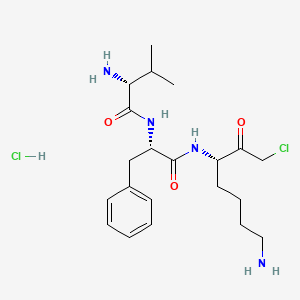
D-Val-Phe-Lys chloromethyl ketone.dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Val-Phe-Lys chloromethyl ketone.dihydrochloride is a selective irreversible inhibitor of plasmin, a key enzyme involved in the breakdown of fibrin in blood clots. This compound exhibits high selectivity for plasmin over urokinase, making it a valuable tool in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Val-Phe-Lys chloromethyl ketoneThe final product is obtained as a dihydrochloride salt to enhance its stability and solubility .
Industrial Production Methods
Industrial production of this compound typically involves solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of the peptide chain. The chloromethyl ketone group is introduced in the final steps, followed by purification and conversion to the dihydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
D-Val-Phe-Lys chloromethyl ketone.dihydrochloride primarily undergoes substitution reactions due to the presence of the reactive chloromethyl ketone group. This group can react with nucleophiles, leading to the formation of covalent bonds with target proteins .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide chain .
Major Products
The major products formed from these reactions are covalently modified proteins, where the chloromethyl ketone group has reacted with nucleophilic residues on the target protein .
Scientific Research Applications
D-Val-Phe-Lys chloromethyl ketone.dihydrochloride is widely used in scientific research due to its ability to selectively inhibit plasmin. Its applications include:
Mechanism of Action
The compound exerts its effects by covalently modifying the active site of plasmin, thereby inhibiting its enzymatic activity. The chloromethyl ketone group reacts with nucleophilic residues in the active site, leading to irreversible inhibition. This high selectivity for plasmin over other proteases is due to the specific interactions between the peptide sequence and the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
D-Val-Phe-Lys p-nitroanilide dihydrochloride: Another plasmin inhibitor with a different reactive group.
D-Val-Phe-Lys chloromethyl ketone: The non-dihydrochloride form of the compound, which may have different solubility and stability properties.
Uniqueness
D-Val-Phe-Lys chloromethyl ketone.dihydrochloride is unique due to its high selectivity for plasmin and its irreversible mode of action. This makes it a valuable tool for studying plasmin’s role in various biological processes and for developing potential therapeutic applications .
Properties
Molecular Formula |
C21H34Cl2N4O3 |
|---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
(2R)-2-amino-N-[(2S)-1-[[(3S)-7-amino-1-chloro-2-oxoheptan-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-3-methylbutanamide;hydrochloride |
InChI |
InChI=1S/C21H33ClN4O3.ClH/c1-14(2)19(24)21(29)26-17(12-15-8-4-3-5-9-15)20(28)25-16(18(27)13-22)10-6-7-11-23;/h3-5,8-9,14,16-17,19H,6-7,10-13,23-24H2,1-2H3,(H,25,28)(H,26,29);1H/t16-,17-,19+;/m0./s1 |
InChI Key |
NODUKTQIPFXATR-ITJMAPPJSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)CCl)N.Cl |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)CCl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


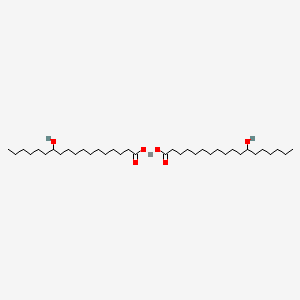
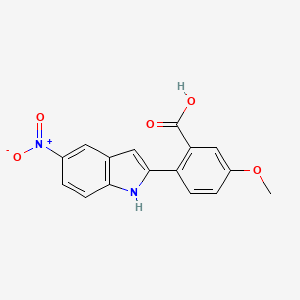
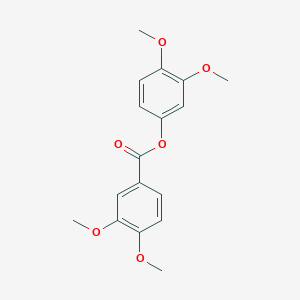


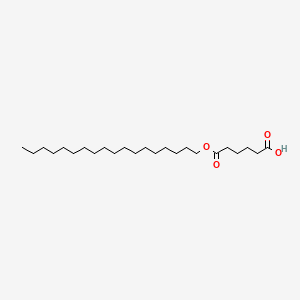
![N-Cyclopropyl-2-(2-isopropyl-5,6-dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B13792927.png)
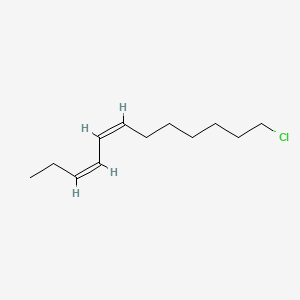
![2-[5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy]-2-methylbutanoate](/img/structure/B13792942.png)
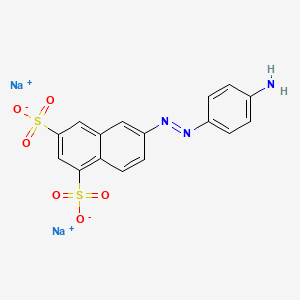
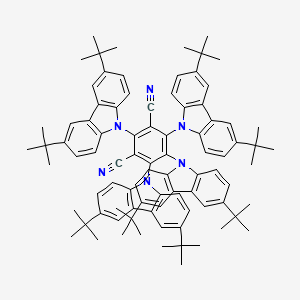
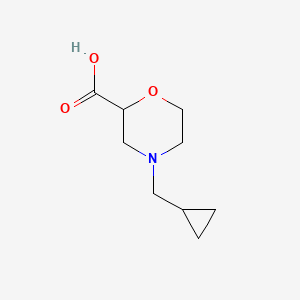
![Acetamide,2-cyano-N-[(4-ethylphenyl)methyl]-](/img/structure/B13792951.png)
